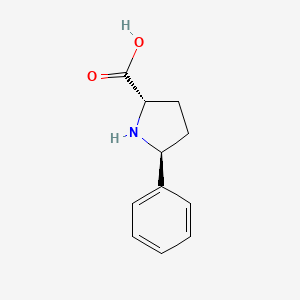

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

Description

(2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a phenyl substituent at the 5-position and a carboxylic acid group at the 2-position. Its stereochemistry (2S,5S) is critical for its biological and chemical properties, making it a valuable building block in medicinal chemistry and peptide synthesis. The compound is commercially available with a purity of 98% (CAS: 917615-20-4) .

Key structural features include:

- Pyrrolidine backbone: A five-membered saturated ring with nitrogen.

- Phenyl group: Enhances hydrophobicity and influences binding interactions.

- Carboxylic acid: Provides reactivity for conjugation or salt formation.

Properties

IUPAC Name |

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWADGDVGCZIGK-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512172 | |

| Record name | (5S)-5-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917615-20-4 | |

| Record name | (5S)-5-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as L-proline or its derivatives.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

Phenylation: Introduction of the phenyl group at the 5-position is achieved through various methods, including Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.

Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency and reduce costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products:

Oxidation: Phenylpyrrolidine derivatives with hydroxyl or carbonyl groups.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Differences in stereochemistry significantly alter physicochemical and biological properties.

*Note: Molecular weight for (2S,5S) isomer inferred from related analogs ().

Key Findings :

Substituted Phenyl Derivatives

Substituents on the phenyl ring modulate electronic and steric properties.

Key Findings :

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-Cl in 1269928-77-9) enhance electrophilicity, making such derivatives suitable for covalent inhibition strategies .

- Antimicrobial Potential: Chlorophenyl derivatives are explored as intermediates in antibiotics, leveraging their ability to disrupt bacterial enzymes .

Protected Derivatives (Fmoc/Boc)

Protection of the carboxylic acid or amine group is common in synthetic workflows.

Key Findings :

Physicochemical Properties

Comparative data on solubility, melting point, and stability:

Key Findings :

- Racemic Mixtures : The racemic 5-phenylpyrrolidine-2-carboxylic acid (CAS: 78800-52-9) has a higher melting point (282–284°C) compared to enantiopure derivatives, likely due to crystalline packing differences .

- Storage Conditions : Fmoc-protected derivatives require protection from light to prevent degradation .

Biological Activity

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid is a chiral organic compound with significant potential in various biological applications. Its structure, characterized by a pyrrolidine ring with a phenyl group and a carboxylic acid functional group, allows for diverse interactions within biological systems. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : CHN O

- Molar Mass : Approximately 191.23 g/mol

- Structural Characteristics : The compound's chirality arises from the stereocenters at the 2 and 5 positions of the pyrrolidine ring, influencing its biological interactions and activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing the carboxylic acid group as an electrophile.

- Asymmetric Synthesis : Employing chiral catalysts to enhance yield and selectivity.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and therapeutic applications.

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission. Studies have suggested its potential role in:

- Mood Regulation : Interaction with serotonin and dopamine receptors.

- Cognitive Function : Possible effects on pathways related to memory and learning.

Anticancer Activity

A series of studies have investigated the anticancer properties of this compound. Notably:

- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that the compound exhibits cytotoxic effects, reducing cell viability significantly compared to control treatments.

| Compound | IC50 (µM) | Effect on Non-cancerous Cells |

|---|---|---|

| This compound | 66 | Moderate cytotoxicity |

| Cisplatin | 10 | High cytotoxicity |

These results indicate that while this compound has promising anticancer activity, it also affects non-cancerous cells, necessitating further investigation into its selectivity and mechanisms.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial properties against multidrug-resistant pathogens. Testing against strains such as Staphylococcus aureus revealed:

- Inhibition of Growth : The compound exhibited significant inhibitory effects on bacterial growth, suggesting its utility as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can mimic natural substrates, blocking enzyme active sites.

- Receptor Binding : It may modulate receptor activity through hydrogen bonding and hydrophobic interactions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (2S,4R)-4-methylproline | Pyrrolidine ring | Methyl group at 4-position affects sterics |

| (3R)-3-(4-hydroxyphenyl)alanine | Amino acid derivative | Hydroxyl group enhances solubility |

These comparisons highlight how variations in structure can lead to differences in biological activity and chemical reactivity.

Case Studies and Research Findings

-

Neuroprotective Effects : Studies have indicated that compounds similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases.

- Example: A study demonstrated that modifications to the pyrrolidine structure enhanced neuroprotection against oxidative stress-induced neuronal death.

-

Antimicrobial Efficacy : Research has shown that derivatives of this compound can effectively combat resistant strains of bacteria.

- Example: A derivative was found to inhibit Escherichia coli growth significantly at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.